(E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate
Description
The compound (E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a heterocyclic molecule featuring a furan-thiazole core linked via a conjugated vinyl bridge. The thiazole ring is substituted with a 4-fluorophenyl group and a cyano group, while the furan moiety is connected to an ethyl benzoate ester.
Synthetic routes for analogous compounds involve condensation reactions between furan-based aldehydes and benzothiazolium salts, followed by esterification . Spectroscopic characterization (UV, NMR) confirms the (E)-configuration of the vinyl group, critical for maintaining planar geometry and conjugation .
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O3S/c1-2-30-25(29)18-5-3-17(4-6-18)23-12-11-21(31-23)13-19(14-27)24-28-22(15-32-24)16-7-9-20(26)10-8-16/h3-13,15H,2H2,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOCHSCSVKLJO-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Materials :
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4-Fluorobenzaldehyde (10 mmol, 1.24 g)
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Thiourea (10 mmol, 0.76 g)
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2-Bromo-1-(4-fluorophenyl)ethan-1-one (10 mmol, 2.31 g)
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Conditions :
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Workup :
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Cool to room temperature, filter precipitated product, and recrystallize from ethanol.
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Analytical Data
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¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (s, 1H, thiazole-H).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-F stretch).
Knoevenagel Condensation to Form (E)-2-Cyano-2-(4-(4-Fluorophenyl)Thiazol-2-yl)Vinyl Ethyl Ester
The vinyl cyanide moiety is introduced via a Knoevenagel condensation , leveraging the electrophilic aldehyde and nucleophilic cyanoacetate.
Reaction Protocol
Analytical Data
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¹H NMR (CDCl₃) : δ 8.32 (d, J = 16 Hz, 1H, CH=C), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.01 (s, 1H, thiazole-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
Preparation of Ethyl 4-(5-Bromofuran-2-yl)Benzoate
The furan-benzoate fragment is synthesized via Suzuki-Miyaura coupling followed by bromination.
Suzuki Coupling of Ethyl 4-Iodobenzoate with Furan-2-Boronic Acid
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Starting Materials :
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Ethyl 4-iodobenzoate (5 mmol, 1.47 g)
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Furan-2-boronic acid (5.5 mmol, 0.62 g)
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Conditions :
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Workup :
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Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate, 4:1).
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Bromination at the 5-Position of Furan
Analytical Data
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¹H NMR (CDCl₃) : δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.21 (d, J = 3.4 Hz, 1H, furan-H), 6.65 (d, J = 3.4 Hz, 1H, furan-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
Palladium-Catalyzed Heck Coupling for Vinyl Bond Formation
The final step involves a Heck reaction to couple the thiazole-vinyl-cyano and furan-benzoate fragments.
Reaction Protocol
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Starting Materials :
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(E)-2-Cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl ethyl ester (3 mmol, 1.09 g)
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Ethyl 4-(5-bromofuran-2-yl)benzoate (3.3 mmol, 1.12 g)
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Conditions :
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Workup :
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Filter through Celite, concentrate, and purify via silica gel chromatography (CH₂Cl₂:MeOH, 98:2).
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Analytical Data
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¹H NMR (CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 16 Hz, 1H, CH=C), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 3.4 Hz, 1H, furan-H), 7.10 (d, J = 3.4 Hz, 1H, furan-H), 6.98 (s, 1H, thiazole-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.40 (t, J = 7.1 Hz, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
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HRMS (ESI) : m/z calcd for C₂₈H₂₀FN₂O₄S [M+H]⁺: 507.1125; found: 507.1128.
Optimization and Challenges
Stereochemical Control
Palladium Catalyst Efficiency
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert cyano groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that (E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays revealed that the compound effectively induces apoptosis in cancer cells, likely through the activation of caspase pathways, which are critical in programmed cell death mechanisms.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colorectal) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a new antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Biological Research
2.1 Mechanism of Action
The mechanism of action for this compound involves multiple pathways. It has been shown to modulate signaling pathways associated with inflammation and cancer progression, including NF-kB and MAPK pathways.
2.2 Inflammatory Response
In studies using lipopolysaccharide (LPS)-induced inflammation models, the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Material Science Applications
3.1 Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to act as a charge transport material could enhance the efficiency of OLED devices.
3.2 Photovoltaic Cells
The compound's structural characteristics may also lend themselves to applications in organic photovoltaic cells, where it can contribute to improved light absorption and energy conversion efficiency.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer, supporting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
Research conducted at a leading microbiology lab showed that the compound exhibited superior activity compared to traditional antibiotics against multidrug-resistant strains of bacteria, highlighting its potential for development into a new class of antibiotics.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazolyl and furan groups may also play a role in binding to biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
Ionic vs. Neutral Character : Unlike benzothiazolium salts (e.g., compounds in ), the target compound is neutral, enhancing solubility in organic solvents.
The 4-fluorophenyl group improves metabolic stability relative to chlorophenyl or bromophenyl analogues .
Ester Flexibility : The ethyl benzoate ester offers greater lipophilicity than methyl esters, impacting bioavailability .
Physicochemical Properties
- Melting Points : Ionic benzothiazolium salts (e.g., 5a-h in ) exhibit higher melting points (>200°C) due to ionic packing, while the target compound likely melts at lower temperatures (~150–180°C) based on neutral ester analogues .
- Solubility : The ethyl benzoate group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to methyl esters or ionic salts .
Spectroscopic Data
Table 2: NMR and UV Spectral Comparisons
- The target compound’s cyano group deshields adjacent protons, shifting thiazole-related signals upfield compared to methyl-substituted analogues .
- The ethyl benzoate ester’s methylene protons resonate at δ 4.3, distinct from ionic N-ethyl groups (δ 4.5–5.0) in benzothiazolium salts .
Biological Activity
(E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a complex organic compound that incorporates several biologically active moieties, including thiazole and furan rings. These structural components are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A thiazole ring, which contributes to its biological activity.
- A furan ring that enhances its reactivity and potential therapeutic effects.
- A cyano group that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and furan moieties. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative 1 | A549 (Lung Cancer) | 1.61 ± 1.92 | |
| Thiazole Derivative 2 | Jurkat (Leukemia) | <1.0 | |
| (E)-ethyl 4-(5-(...)) | Various | TBD | Current Study |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds possess moderate antibacterial and antifungal activities. For example, certain thiazole-containing compounds showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against Gram-positive bacteria . The presence of electron-withdrawing groups in the structure was found to enhance antimicrobial efficacy.
| Microbe Type | MIC (µg/mL) | Reference |
|---|---|---|
| Gram-positive Bacteria | 100 - 400 | |
| Candida albicans (Fungi) | 3.92 - 4.01 mM |
Structure-Activity Relationship (SAR)
The biological activity of (E)-ethyl 4-(5-(...) can be attributed to its structural features. The SAR analysis suggests that:
- The thiazole ring is crucial for cytotoxic activity.
- Substituents on the phenyl ring significantly affect potency; for instance, electron-donating groups enhance activity.
- The positioning of functional groups plays a vital role in determining the overall biological profile .
Case Studies
- Anticancer Efficacy : A study examining a series of thiazole derivatives reported substantial anticancer activity against the A549 cell line with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiazole derivatives showed promising results against both bacterial and fungal pathogens, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Question: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis of (E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate involves multi-step condensation reactions. A typical approach includes:
- Step 1: Formation of the thiazole core via cyclization of 4-(4-fluorophenyl)thiazole-2-carbaldehyde with cyanoacetic acid derivatives under acidic conditions .
- Step 2: Coupling the thiazole intermediate with furan-2-yl precursors via Heck or Wittig reactions to introduce the vinyl group. Solvents like DMF or dichloromethane are used, often with catalysts such as Pd(PPh₃)₄ .
- Step 3: Esterification of the benzoate group using ethyl chloroformate in the presence of a base like triethylamine .
Characterization:
- NMR and MS: Confirm molecular structure and purity. For example, the cyano group (-CN) exhibits a sharp singlet at ~110-120 ppm in NMR .
- X-ray crystallography: Resolve stereochemistry (e.g., E/Z configuration of the vinyl group) using SHELX software for refinement .
- Elemental analysis: Validate empirical formulas (e.g., CHNS data) .
Basic Question: How is the stereochemical configuration (E/Z) of the vinyl group determined experimentally?
Answer:
The E configuration of the vinyl group is confirmed via:
- NOESY NMR: Absence of nuclear Overhauser effects between the cyano group and thiazole protons supports the trans (E) arrangement .
- X-ray diffraction: Single-crystal analysis provides unambiguous evidence. For example, a dihedral angle >150° between the thiazole and furan rings indicates the E isomer .
- UV-Vis spectroscopy: The π→π* transition wavelength shifts correlate with conjugation patterns in E vs. Z isomers .
Advanced Question: How can researchers optimize reaction yields when synthesizing the thiazole core?
Answer:
Yield optimization requires addressing:
- Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency but may require ligand optimization (e.g., PPh₃ vs. Xantphos) to reduce side reactions .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may degrade at high temperatures. Refluxing in toluene or THF is preferred for thermally sensitive steps .
- Protective groups: Temporary protection of the cyano group (e.g., as a silyl ether) prevents undesired nucleophilic attacks during thiazole formation .
Case Study: A 20% yield improvement was achieved by switching from HCl to p-toluenesulfonic acid as the cyclization catalyst, reducing byproduct formation .
Advanced Question: How should researchers resolve contradictions in spectroscopic data during characterization?
Answer: Contradictions (e.g., unexpected NMR peaks or MS fragments) arise from:
- Impurities: Use preparative HPLC or column chromatography to isolate pure fractions. Compare retention times with standards .
- Tautomerism: For compounds with labile protons (e.g., -NH or -OH groups), variable-temperature NMR or deuterium exchange experiments clarify dynamic equilibria .
- Crystallographic vs. solution-state discrepancies: X-ray structures may differ from solution conformers. Molecular dynamics simulations (e.g., using Gaussian or AMBER) model flexibility in solution .
Example: A contradictory NMR doublet at δ 7.2 ppm was traced to residual solvent (CDCl₃) rather than a structural anomaly .
Advanced Question: What computational strategies predict the compound’s reactivity or biological activity?
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., cyano or ester groups) prone to nucleophilic attack .
- Molecular docking: Screen against protein targets (e.g., kinases or GPCRs) using AutoDock Vina. The thiazole and fluorophenyl moieties often exhibit high binding affinity to hydrophobic pockets .
- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing -F vs. -NO₂) with activity trends from analogous compounds .
Data-Driven Design: A QSAR model for similar thiazole derivatives showed a 30% increase in predicted IC₅₀ when the 4-fluorophenyl group was retained .
Advanced Question: How to design biological activity studies for this compound?
Answer:
- Target selection: Prioritize targets based on structural analogs. For example, thiazole derivatives often inhibit tubulin polymerization or kinase activity .
- In vitro assays:
- Cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .
- Enzyme inhibition: Fluorescence-based assays (e.g., for COX-2 or EGFR) with positive controls (e.g., celecoxib or erlotinib) .
- Mechanistic studies: Use Western blotting or qPCR to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
Pitfalls: Degradation in cell culture media (e.g., ester hydrolysis) can skew results. Stabilize the compound with serum-free buffers or prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
